molecular formula C16H18F3NO3 B11067718 {1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid

{1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid

Cat. No.: B11067718
M. Wt: 329.31 g/mol
InChI Key: QTMYKILJKZLUQH-UHFFFAOYSA-N
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Description

{1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a cyclopentyl ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Phenylcarbamoyl Intermediate: The reaction of 3-trifluoromethyl aniline with chloroformate to form the phenylcarbamoyl intermediate.

    Cyclopentylation: The intermediate is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopentyl group.

    Acetylation: Finally, the compound undergoes acetylation using acetic anhydride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved may include inhibition of cyclooxygenase enzymes, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    {1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclohexyl}-acetic acid: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    {1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopropyl}-acetic acid: Similar structure but with a cyclopropyl ring.

Uniqueness

The unique combination of the trifluoromethyl group, phenyl ring, cyclopentyl ring, and acetic acid moiety in {1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid provides it with distinct chemical and biological properties. Its enhanced lipophilicity and potential for diverse chemical modifications make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18F3NO3

Molecular Weight

329.31 g/mol

IUPAC Name

2-[1-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]cyclopentyl]acetic acid

InChI

InChI=1S/C16H18F3NO3/c17-16(18,19)11-4-3-5-12(8-11)20-13(21)9-15(10-14(22)23)6-1-2-7-15/h3-5,8H,1-2,6-7,9-10H2,(H,20,21)(H,22,23)

InChI Key

QTMYKILJKZLUQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC(=O)O

solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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